2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile
Description
The compound 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile is a heterocyclic molecule featuring a pyridine core substituted with a phenyl group at position 4 and a carbonitrile group at position 3. The piperazine ring at position 2 is further substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety.
Synthetic routes for analogous compounds often involve multi-step nucleophilic substitutions and condensation reactions, as seen in piperazine-linked pyridine derivatives .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N5/c23-19-12-16(22(24,25)26)14-29-21(19)31-10-8-30(9-11-31)20-18(13-27)17(6-7-28-20)15-4-2-1-3-5-15/h1-7,12,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYIHRJHRAXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=CC(=C3C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118420 | |
| Record name | 2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-4-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-51-7 | |
| Record name | 2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-4-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860650-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-4-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.83 g/mol. The structure includes a piperazine ring, a pyridine moiety, and a phenyl group, which contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides flexibility and potential receptor interaction. |
| Chloro and Trifluoromethyl Groups | Enhance lipophilicity and bioactivity. |
| Carbonitrile Group | May contribute to the compound's reactivity and binding affinity. |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridine and piperazine have shown efficacy against various bacterial strains, suggesting that the target compound may possess similar activities.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, indicating the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar piperazine derivatives have been shown to act as inhibitors of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Line Inhibition
Research demonstrated that a related pyridine-piperazine compound exhibited IC50 values in the micromolar range against multiple cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various receptors or enzymes involved in cellular signaling pathways. For example, compounds with similar structures have been found to act as antagonists at certain G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.
Summary of Key Studies
Comparison with Similar Compounds
Substituent Variations on the Pyridine Core
- 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6) Key Differences: Replaces the phenyl group at position 4 with a methyl-substituted pyrimidine ring. Molecular Weight: ~450 g/mol (estimated). Applications: Noted in commercial catalogs for research use, suggesting exploratory biological studies .
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Key Differences : Substitutes the 3-chloro-5-(trifluoromethyl)pyridinyl group with a thiophene ring at position 4. The thiophene introduces π-electron richness, which may alter binding interactions in hydrophobic pockets.
- Molecular Weight : ~390 g/mol (estimated).
- Research Findings : Structural characterization via X-ray crystallography confirms planar geometry, with the thiophene contributing to intermolecular π-π stacking .
Variations in the Piperazine-Linked Moieties
- 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile (CAS 338979-20-7) Key Differences: Attaches the piperazine group to a benzene ring instead of pyridine. Applications: Likely explored for CNS-targeting activity due to enhanced blood-brain barrier permeability .
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 321433-54-9)
Functional and Physical Property Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
